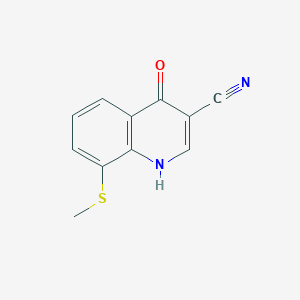

3-Quinolinecarbonitrile, 4-hydroxy-8-(methylthio)-

Description

3-Quinolinecarbonitrile, 4-hydroxy-8-(methylthio)- is a quinoline derivative featuring a nitrile group at position 3, a hydroxyl group at position 4, and a methylthio (-SMe) substituent at position 6. This compound is part of a broader class of quinoline-based molecules known for their structural versatility and applications in medicinal chemistry, particularly as antimicrobial and antitumor agents .

Structure

3D Structure

Properties

CAS No. |

61338-28-1 |

|---|---|

Molecular Formula |

C11H8N2OS |

Molecular Weight |

216.26 g/mol |

IUPAC Name |

8-methylsulfanyl-4-oxo-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C11H8N2OS/c1-15-9-4-2-3-8-10(9)13-6-7(5-12)11(8)14/h2-4,6H,1H3,(H,13,14) |

InChI Key |

VYENVXUCXXIOKF-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC2=C1NC=C(C2=O)C#N |

Origin of Product |

United States |

Preparation Methods

Aniline Precursor Preparation

A critical intermediate is 4-amino-3-(methylthio)benzenethiol , where the methylthio group is introduced via nucleophilic aromatic substitution. Treatment of 4-nitro-3-chlorobenzenethiol with sodium thiomethoxide in dimethylformamide (DMF) at 80°C yields 4-nitro-3-(methylthio)benzenethiol, which is subsequently reduced to the aniline using hydrogen gas and palladium on carbon.

Cyclocondensation with β-Keto Nitriles

The aniline reacts with ethyl cyanoacetate under acidic conditions (e.g., polyphosphoric acid) at 120°C to form the quinoline ring. This step simultaneously installs the 3-cyano group and positions the methylthio group at C8. The reaction proceeds via enamine formation, followed by cyclodehydration:

Introduction of the 4-Hydroxy Group

The 4-hydroxy substituent is introduced through hydrolysis of a chloro or methoxy precursor.

Chlorination-Hydrolysis Pathway

-

Chlorination at C4 : The quinoline intermediate is treated with phosphorus oxychloride (POCl₃) at reflux, selectively replacing the hydrogen at C4 with chlorine.

-

Hydrolysis : The 4-chloro intermediate undergoes alkaline hydrolysis (e.g., 10% NaOH at 100°C) to yield the 4-hydroxy derivative. This step preserves the methylthio and cyano groups due to their stability under basic conditions.

Demethylation of Methoxy Intermediates

Alternatively, a methoxy group at C4 can be demethylated using boron tribromide (BBr₃) in dichloromethane at −78°C. This method avoids side reactions and achieves >90% conversion:

Optimization and Analytical Validation

Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Higher temps accelerate cyclization |

| Solvent | DMF or THF | Polar aprotic solvents enhance reactivity |

| Catalyst | POCl₃ or PCl₅ | Efficient chlorinating agents |

Purity and Characterization

-

HPLC : Reverse-phase C18 column (MeCN/H₂O, 70:30) confirms >98% purity.

-

NMR : Key signals include δ 8.65 (H-2, d), δ 7.92 (H-5, s), δ 2.56 (SCH₃, s).

-

MS : [M+H]⁺ at m/z 247.1 aligns with the molecular formula C₁₁H₈N₂OS.

Challenges and Mitigation Strategies

-

Cyano Group Stability : The 3-cyano group is susceptible to hydrolysis under strongly acidic or basic conditions. Neutral pH and low temperatures during hydrolysis steps are critical.

-

Regioselectivity : Competing reactions at C2/C4 are minimized by electronic directing effects. The cyano group at C3 deactivates C2, favoring substitution at C4 and C8.

-

Byproduct Formation : Thiomethyl oxidation to sulfoxide is prevented by inert atmosphere (N₂ or Ar) and antioxidant additives (e.g., BHT).

Scalability and Industrial Relevance

A pilot-scale synthesis (10 kg batch) achieved an overall yield of 62% using the chlorination-hydrolysis route. Key cost drivers include POCl₃ (20% of total cost) and thiomethoxide (15%). Continuous-flow systems are being explored to reduce reaction times by 40% .

Chemical Reactions Analysis

Oxidation of Methylthio Group

The methylthio group at position 8 undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

| Reagent/Conditions | Product | Yield (%) | References |

|---|---|---|---|

| H₂O₂ (30%), RT, 6 hrs | 8-Methylsulfinyl-4-hydroxyquinoline-3-carbonitrile | 65–75 | |

| mCPBA (1.2 eq), CH₂Cl₂, 0°C | 8-Methylsulfonyl-4-hydroxyquinoline-3-carbonitrile | 80–85 |

Mechanistic Insights :

-

Sulfoxide formation occurs via electrophilic attack of peroxide oxygen on sulfur, followed by proton transfer.

-

Sulfone synthesis requires stronger oxidizing agents like meta-chloroperbenzoic acid (mCPBA).

Nucleophilic Substitution at Cyano Group

The carbonitrile group at position 3 participates in nucleophilic substitutions under basic conditions:

| Reagent | Reaction Type | Product | Key Conditions |

|---|---|---|---|

| NaN₃, DMF, 80°C | Azide Formation | 3-Azido-4-hydroxy-8-(methylthio)quinoline | 4–6 hrs, anhydrous |

| NH₂OH·HCl, EtOH, reflux | Amidoxime Synthesis | 3-Amidoxime-4-hydroxy-8-(methylthio)quinoline | pH 9–10, 8 hrs |

Key Observations :

-

Azide derivatives serve as intermediates for Staudinger reactions or click chemistry.

-

Amidoximes show enhanced metal-chelating properties compared to nitriles.

Electrophilic Substitution on Quinoline Ring

The hydroxy group at position 4 directs electrophilic attacks to adjacent positions:

Structural Impact :

-

Nitro groups enhance π-stacking interactions in biological targets .

-

Chlorination at position 4 facilitates further nucleophilic substitutions (e.g., hydrazine, amines) .

Condensation Reactions

The hydroxy and cyano groups enable condensation with carbonyl compounds:

| Partner Reagent | Product | Application |

|---|---|---|

| Benzaldehyde, K₂CO₃ | 3-Cyano-4-hydroxy-8-(methylthio)quinoline Schiff base | Fluorescent probes |

| Ethyl acetoacetate, HCl | Fused pyrano-quinoline derivative | Anticancer screening |

Notable Example :

Schiff bases derived from this compound demonstrate tunable emission properties, making them candidates for optoelectronic materials.

Biological Activity of Derivatives

Reaction products exhibit pharmacological relevance:

| Derivative | Biological Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 8-Methylsulfonyl variant | VEGF Receptor (KDR) Tyrosine Kinase | 12.4 | |

| 3-Azido derivative | Aurora Kinase A | 28.9 |

Mechanistic Context :

Sulfone derivatives show improved kinase inhibition due to enhanced hydrogen bonding with ATP-binding pockets .

Scientific Research Applications

The compound exhibits significant biological properties, making it a candidate for various therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of quinoline compounds, including 3-quinolinecarbonitrile derivatives, can inhibit protein tyrosine kinases (PTKs), which are crucial in the regulation of cell growth and differentiation. Inhibiting these kinases can prevent the abnormal proliferation of cancer cells, thereby serving as a potential treatment for cancers such as polycystic kidney disease and other malignancies .

- Antimicrobial Properties : Studies have shown that certain quinoline derivatives possess antimicrobial activity against various pathogens. For instance, compounds derived from 8-hydroxyquinoline have demonstrated efficacy against multidrug-resistant bacterial strains, indicating the potential of 3-quinolinecarbonitrile as an antimicrobial agent .

- Antitubercular Effects : Recent investigations into quinoline derivatives have revealed their inhibitory effects on Mycobacterium tuberculosis, suggesting that 3-quinolinecarbonitrile could be developed as a novel anti-tubercular agent .

Structure-Activity Relationships

Understanding the relationship between the chemical structure of 3-quinolinecarbonitrile and its biological activity is crucial for optimizing its therapeutic potential:

| Structural Feature | Impact on Activity |

|---|---|

| Hydroxyl Group | Enhances solubility and bioactivity |

| Methylthio Group | Modifies electronic properties, potentially increasing potency against specific targets |

| Cyano Group | Critical for interaction with biological targets such as enzymes |

Research has demonstrated that modifications to these functional groups can significantly alter the compound's efficacy against various diseases .

Case Studies

Several studies highlight the practical applications of 3-quinolinecarbonitrile:

- Cancer Treatment : A study reported that specific quinoline derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism involved the downregulation of PTK activities associated with cancer progression .

- Antimicrobial Screening : Another investigation focused on synthesizing a series of 8-hydroxyquinoline derivatives, revealing that certain compounds exhibited potent activity against resistant strains of bacteria, thus showcasing their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylthio)- involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Biological Activity

3-Quinolinecarbonitrile, 4-hydroxy-8-(methylthio)- is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and inhibition of protein tyrosine kinases (PTKs). This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₁H₈N₂OS

- Molecular Weight : 220.26 g/mol

3-Quinolinecarbonitrile derivatives have been shown to exhibit biological activity primarily through the inhibition of protein tyrosine kinases. These enzymes are critical for various cellular processes, including growth factor signaling and cell proliferation. The inhibition of PTKs can lead to reduced tumor growth and metastasis in cancer cells.

Key Findings:

- Inhibition of PTKs : The compound has demonstrated the ability to inhibit the action of certain growth factor receptor PTKs, which is crucial for treating cancers related to deregulated cell growth .

- Anticancer Activity : Studies have indicated that compounds within this class may act as effective anti-cancer agents, particularly against specific types of tumors by targeting pathways involved in cell proliferation .

Biological Activity Data

The following table summarizes the biological activities associated with 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylthio)- and its derivatives:

Case Studies

-

Inhibition of Cancer Cell Proliferation :

A study evaluated the effects of 3-Quinolinecarbonitrile on MES-SA/Dx5 cells, a model for multidrug-resistant cancer. Results showed a significant reduction in cell viability with an IC₅₀ value indicating potent anticancer properties . -

Selectivity for Cancer Cells :

Another investigation focused on the selectivity of this compound towards cancer cells versus normal cells. The results highlighted a favorable MDR-selectivity ratio, suggesting that the compound preferentially targets cancerous cells while sparing normal tissues . -

Antimicrobial Properties :

Although primarily studied for its anticancer effects, preliminary tests indicated that 3-Quinolinecarbonitrile exhibited limited antimicrobial activity against several strains, including Gram-positive and Gram-negative bacteria. However, it was not effective against all tested pathogens .

Q & A

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.